Superior Aryl Hydrocarbon Receptor (AhR) Agonist Potency vs. Non-Brominated Analog
In a direct comparison using the same human HepG2-Lucia AhR reporter gene assay, 6-Bromo-2,3-dichloroanisole demonstrates a >19-fold higher potency as an AhR agonist compared to its non-brominated analog, 2,3-dichloroanisole. This difference is driven by the presence of the 6-bromo substituent [1][2].
| Evidence Dimension | AhR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 172 nM |
| Comparator Or Baseline | 2,3-Dichloroanisole; EC50 = 3,330 nM (3.33 µM) |
| Quantified Difference | Target compound is 19.4-fold more potent than the comparator. |
| Conditions | Human recombinant HepG2-Lucia AhR cells, incubated for 24 hours, luciferase reporter gene assay. |
Why This Matters
This specific potency difference makes 6-Bromo-2,3-dichloroanisole a far superior tool compound for probing AhR-mediated pathways and a more attractive starting point for developing AhR modulators, whereas its non-brominated analog would be a weak and less informative control.
- [1] BindingDB. (2023). Entry for BDBM50603559 (CHEMBL5203209), 6-Bromo-2,3-dichloroanisole. Affinity Data: EC50 = 172 nM. View Source
- [2] BindingDB. (2023). Entry for BDBM50603528 (CHEMBL5181229), 2,3-Dichloroanisole. Affinity Data: EC50 = 3.33E+3 nM. View Source
